4-Bromo-3-(2,2-difluoroethoxy)benzoic acid

Medicinal Chemistry Physicochemical Properties Drug Discovery

Medicinal chemists often struggle to find fluorinated benzoic acid building blocks that combine synthetic flexibility with metabolic stability. 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid addresses this gap: • 4-Br handle enables Suzuki-Miyaura coupling for rapid biaryl library synthesis. • 2,2-Difluoroethoxy group enhances lipophilicity & metabolic stability vs. non-fluorinated analogs. • Demonstrated 60-75% Mps-1 inhibition in vitro when incorporated into kinase inhibitor scaffolds. Reliable supply with full analytical documentation supports seamless procurement for drug discovery and agrochemical programs.

Molecular Formula C9H7BrF2O3
Molecular Weight 281.05 g/mol
CAS No. 1255707-61-9
Cat. No. B1397971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(2,2-difluoroethoxy)benzoic acid
CAS1255707-61-9
Molecular FormulaC9H7BrF2O3
Molecular Weight281.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)OCC(F)F)Br
InChIInChI=1S/C9H7BrF2O3/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
InChIKeyANSIANFWIHTIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(2,2-difluoroethoxy)benzoic Acid: Key Fluorinated Intermediate


4-Bromo-3-(2,2-difluoroethoxy)benzoic acid (CAS 1255707-61-9, MW 281.05 g/mol) is a fluorinated benzoic acid derivative that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development . The compound features a strategically positioned bromine atom at the 4-position, which enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling for the construction of biaryl compounds . The 2,2-difluoroethoxy group (-OCH2CHF2) at the 3-position imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated alkoxy analogs, making this compound particularly valuable as a building block for drug discovery programs targeting improved pharmacokinetic profiles .

Why 4-Bromo-3-(2,2-difluoroethoxy)benzoic Acid Cannot Be Substituted


Procurement decisions for fluorinated benzoic acid intermediates cannot rely on generic substitution due to three critical differentiation factors: (1) the 2,2-difluoroethoxy group confers distinct electronic and lipophilic properties compared to non-fluorinated alkoxy substituents, directly influencing target binding affinity and metabolic stability ; (2) the specific 4-bromo-3-alkoxy substitution pattern determines regioselectivity in downstream cross-coupling reactions, where positional isomers (e.g., 2-bromo-5-alkoxy or 4-bromo-2-alkoxy variants) yield different reactivity profiles and product distributions ; and (3) the absence of the bromine handle in non-halogenated analogs (e.g., 3-(2,2-difluoroethoxy)benzoic acid) precludes the Pd-catalyzed coupling chemistry essential for generating diverse biaryl scaffolds . The evidence compiled below demonstrates that while quantitative comparative data for this specific compound remains limited in the public domain, the available structural and functional differentiation justifies its selection over closely related analogs in applications requiring both fluorinated pharmacophore elements and synthetic versatility.

4-Bromo-3-(2,2-difluoroethoxy)benzoic Acid: Differentiation Evidence


Lipophilicity Indicated by Molecular Weight Increase

4-Bromo-3-(2,2-difluoroethoxy)benzoic acid exhibits a molecular weight of 281.05 g/mol, representing a 79 g/mol increase relative to the non-fluorinated methoxy analog 4-bromo-3-methoxybenzoic acid (MW ~202 g/mol) . This increase correlates with enhanced lipophilicity, as the difluoroethoxy group (-OCH2CHF2) introduces fluorine atoms that increase hydrophobic character and membrane permeability relative to non-fluorinated alkoxy substituents . While direct LogP measurements for this specific compound are not available in the public domain, class-level inference from structurally related 4-(2,2-difluoroethoxy)benzoic acid indicates that the difluoroethoxy moiety confers distinct lipophilic properties that influence downstream biological activity .

Medicinal Chemistry Physicochemical Properties Drug Discovery

Bromine Position Determines Regioselectivity

4-Bromo-3-(2,2-difluoroethoxy)benzoic acid contains a bromine atom at the 4-position (para to the carboxylic acid) and a difluoroethoxy group at the 3-position (meta to the carboxylic acid), a substitution pattern that differs from two commercially available positional isomers: 4-bromo-2-(2,2-difluoroethoxy)benzoic acid (CAS 1248672-38-9) and 2-bromo-5-(2,2-difluoroethoxy)benzoic acid (CAS 1506877-98-0) . All three isomers share identical molecular formula (C9H7BrF2O3) and molecular weight (281.05 g/mol), but their distinct substitution patterns confer different steric environments around the reactive bromine center . In Suzuki-Miyaura coupling reactions, the 4-bromo substitution in the target compound positions the coupling site para to the carboxylic acid directing group, whereas the 2-bromo-5-alkoxy isomer places the bromine ortho to the acid, resulting in different regioselectivity outcomes in directed C-H functionalization and cross-coupling reactions [1].

Organic Synthesis Cross-Coupling Chemistry Building Block Selection

Bromine as Essential for Cross-Coupling

4-Bromo-3-(2,2-difluoroethoxy)benzoic acid contains a bromine atom (molecular weight contribution: 79.90 g/mol; elemental composition: 28.4% Br by mass) that enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . In contrast, the non-brominated analog 3-(2,2-difluoroethoxy)benzoic acid (CAS 812700-19-9, MW 202.155 g/mol) lacks this reactive halogen handle and therefore cannot undergo direct aryl-aryl bond formation via Pd-catalyzed coupling . The presence of the bromine substituent provides a synthetic entry point for generating diverse biaryl and heterobiaryl derivatives, whereas the non-halogenated analog is limited to reactions involving the carboxylic acid functionality or electrophilic aromatic substitution pathways .

Synthetic Methodology Palladium Catalysis Building Block Chemistry

Mps-1 Kinase Inhibitory Activity of Derivatives

Derivatives of 4-bromo-3-(2,2-difluoroethoxy)benzoic acid have demonstrated inhibition of Mps-1 (monopolar spindle 1) kinase, also known as TTK (tyrosine threonine kinase), a spindle assembly checkpoint regulator critical for cell division and a validated oncology target . In peer-reviewed studies, derivatives of this compound scaffold showed 60-75% inhibition of Mps-1 kinase activity in vitro with corresponding reductions in cell proliferation rates in cancer cell lines compared to untreated controls . While direct quantitative comparison to clinically validated Mps-1 inhibitors (e.g., CFI-402257 with reported IC50 in the sub-nanomolar range [1]) is not available in the public domain, the benzoic acid scaffold represents a distinct chemotype from triazolopyridine and pyrazolopyrimidine Mps-1 inhibitor classes, offering potential advantages in intellectual property positioning and scaffold novelty.

Kinase Inhibition Cancer Therapeutics Mps-1/TTK

4-Bromo-3-(2,2-difluoroethoxy)benzoic Acid: Research & Industrial Applications


Mps-1/TTK Kinase Inhibitor Synthesis

Medicinal chemistry teams pursuing novel Mps-1/TTK kinase inhibitors should prioritize this compound as a core scaffold. Derivatives synthesized from this fluorinated benzoic acid intermediate have demonstrated 60-75% Mps-1 inhibition in vitro with corresponding reductions in cancer cell proliferation . The 4-bromo substitution enables modular SAR exploration via Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids, while the 3-(2,2-difluoroethoxy) group provides the lipophilicity necessary for target engagement . This scaffold offers a distinct chemotype from established triazolopyridine Mps-1 inhibitors, potentially providing intellectual property differentiation and novel binding modes.

Selective Herbicide Development

Agrochemical discovery programs targeting novel herbicide scaffolds should utilize this compound as a key intermediate. Research indicates that derivatives of this fluorinated benzoic acid can be synthesized to create effective herbicides with improved selectivity and reduced environmental impact . The bromine handle enables coupling with diverse aromatic partners to generate compound libraries for structure-activity relationship studies against specific plant enzyme targets. The difluoroethoxy group may contribute to favorable soil mobility and plant uptake characteristics relative to non-fluorinated analogs .

Carboxylate-Directed Cross-Coupling Studies

Synthetic methodology laboratories investigating carboxylate-directed C-H activation and cross-coupling reactions should select this compound as a model substrate. The specific 4-bromo-3-alkoxy substitution pattern, combined with the carboxylic acid directing group, provides a defined steric environment for evaluating regioselectivity in Pd-catalyzed transformations . Literature precedent demonstrates that carboxylate directing effects can achieve >99:1 selectivity in ortho-substitution of benzoic acid derivatives, with this substitution pattern offering a controlled system for probing ligand effects on regiochemical outcomes . The presence of the difluoroethoxy group introduces additional electronic perturbation that may influence directing group efficacy.

Fluorinated Fragment Library Building Block

Facilities constructing fluorinated fragment libraries for fragment-based drug discovery (FBDD) should include this compound as a core building block. With molecular weight of 281.05 g/mol, this compound falls within the acceptable fragment size range (MW < 300) while providing both a reactive bromine handle for elaboration and a fluorinated substituent that enhances metabolic stability . The carboxylic acid functionality enables conjugation to diverse amines and alcohols, facilitating rapid analog generation. Compared to non-fluorinated methoxy analogs, the difluoroethoxy group is expected to confer improved resistance to oxidative metabolism in subsequent hit-to-lead optimization .

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